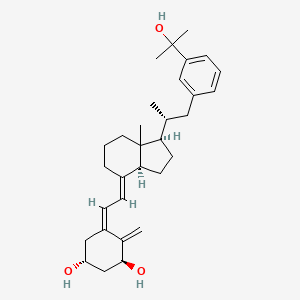![molecular formula C21H38N2O3 B14283221 N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea CAS No. 126279-29-6](/img/structure/B14283221.png)
N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of cyclohexyl and cyclopentyloxy groups attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea typically involves the reaction of cyclohexylamine with cyclopentyl chloroformate to form an intermediate, which is then reacted with 3-(cyclopentyloxy)-2-hydroxypropyl isocyanate to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol functionalities.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
N,N’-Dicyclohexylurea: A structurally similar compound with cyclohexyl groups attached to the urea moiety.
N,N’-Diphenylurea: Another urea derivative with phenyl groups instead of cyclohexyl groups.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups.
Uniqueness: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
126279-29-6 |
|---|---|
Fórmula molecular |
C21H38N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-1-(3-cyclopentyloxy-2-hydroxypropyl)urea |
InChI |
InChI=1S/C21H38N2O3/c24-19(16-26-20-13-7-8-14-20)15-23(18-11-5-2-6-12-18)21(25)22-17-9-3-1-4-10-17/h17-20,24H,1-16H2,(H,22,25) |
Clave InChI |
SBPADPJRULMZET-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CC(COC2CCCC2)O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
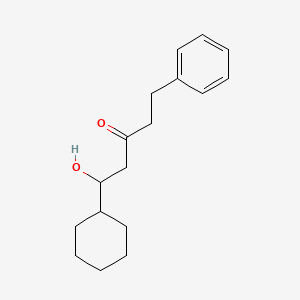





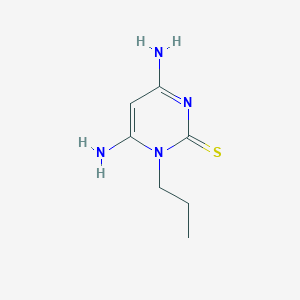
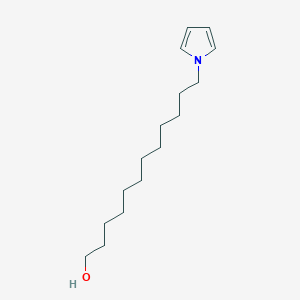
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
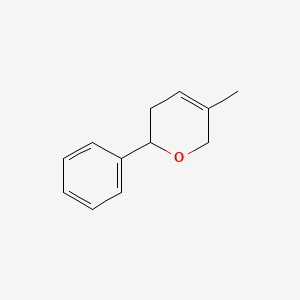
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
